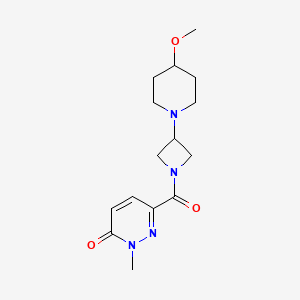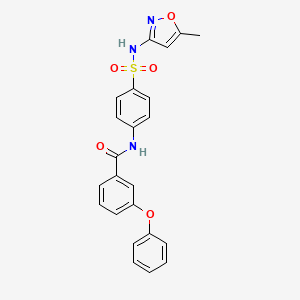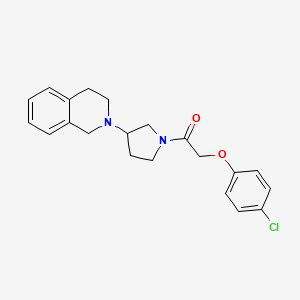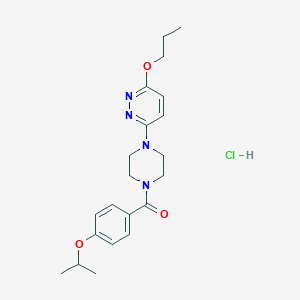
2-Phenyl-1,3-oxazinane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1,3-oxazinanes has been studied extensively. A notable method involves the Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones, derived from α-amino acids . This reaction proceeds under metal-free conditions and is promoted by ecofriendly silica-supported HClO4 as the catalyst and methanol as the solvent .Molecular Structure Analysis
The molecular structure of 2-Phenyl-1,3-oxazinane hydrochloride consists of a six-membered ring with an oxygen and a nitrogen atom. The phenyl group is attached to the carbon atom adjacent to the oxygen atom in the ring.Chemical Reactions Analysis
In the context of 1,3-oxazinanes, it’s been found that certain aldehydes can undergo reversible cyclization to form more stable cyclic carbamates . While this specific reaction hasn’t been reported for this compound, it could potentially be applicable.Scientific Research Applications
Metabolic Pathways and Excretion
2-Phenyl-1,3-oxazinane hydrochloride, like its analogs, is involved in intricate metabolic processes in the human body. Studies have shown that similar compounds are extensively metabolized and eliminated through the kidneys. Metabolic pathways such as N-dealkylation, oxidation, hydroxylation, and methylation are significant in the metabolism of these compounds. Moreover, the excretion patterns of such compounds are crucial for understanding their pharmacokinetics and dynamics in the body (Constantin & Pognat, 1978; Balani et al., 1995; Case & Reeves, 1975).
Clinical Applications and Efficacy
Compounds structurally related to this compound have demonstrated significant efficacy in various clinical settings. For instance, in the realm of psychiatry and neurology, certain compounds have shown potential in controlling symptoms of psychiatric disorders and Parkinson's disease. This highlights the therapeutic potential of such compounds in treating complex conditions (Goldberg et al., 1970; Weiner et al., 1989).
Molecular Interaction and Receptor Activity
The interactions of compounds similar to this compound with various receptors in the body, such as 5-HT(1A) receptors, have been a focal point of research. These interactions are pivotal for understanding the drug's mechanism of action and potential applications in treating disorders like anxiety and mood disorders (Rabiner et al., 2002).
Future Directions
The synthesis of 1,3-oxazinanes, including 2-Phenyl-1,3-oxazinane hydrochloride, is a topic of ongoing research. Future directions may include the development of more efficient synthesis methods, exploration of their biological activities, and their use in the synthesis of complex natural products .
Mechanism of Action
Target of Action
Similar compounds, such as 1,3-oxazinanes, have been found to be key structural units in bioactive natural products and pharmaceutically important molecules .
Mode of Action
It’s known that 1,3-oxazinanes, a class of compounds to which 2-phenyl-1,3-oxazinane hydrochloride belongs, are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . This suggests that this compound might interact with its targets in a similar manner.
Biochemical Pathways
It’s known that 1,3-oxazinanes are frequently found in biologically active molecules and pharmaceuticals . This suggests that this compound might affect similar biochemical pathways.
Result of Action
It’s known that 1,3-oxazinanes, a class of compounds to which this compound belongs, are key structural units in bioactive natural products and pharmaceutically important molecules . This suggests that this compound might have similar molecular and cellular effects.
Action Environment
It’s known that the synthesis of 1,3-oxazinanes is promoted by ecofriendly silica-supported hclo4 as the catalyst . This suggests that environmental factors might play a role in the action of this compound.
Properties
IUPAC Name |
2-phenyl-1,3-oxazinane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-2-5-9(6-3-1)10-11-7-4-8-12-10;/h1-3,5-6,10-11H,4,7-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGWUBMWKSXHIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(OC1)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-acetylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2631002.png)
![N-[(4-Chloro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-3-nitro-benzamide](/img/structure/B2631004.png)
![1-Phenylbicyclo[1.1.1]pentane](/img/structure/B2631007.png)


![11-(6-Ethyl-5-fluoropyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2631010.png)
![3-(2-(o-tolyloxy)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2631011.png)
![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2631012.png)


